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molecular formula C7H10O2 B8746209 hexahydro-2H-cyclopenta[b]furan-2-one CAS No. 5745-61-9

hexahydro-2H-cyclopenta[b]furan-2-one

Cat. No. B8746209
M. Wt: 126.15 g/mol
InChI Key: DICZUTMNXOMHQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06242485B1

Procedure details

The compound (9-a) was reacted with dimethyl-3,3-difluoro-2-oxoheptylphosphonate (30.0 g) in dichloromethane in the presence of thallium methoxide (8.23 ml). The crude product obtained by the conventional treatment of the reaction mixture was purified on silica gel column to give the titled compound (10-a) [yield:24.4 g (58%)].
[Compound]
Name
compound ( 9-a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dimethyl-3,3-difluoro-2-oxoheptylphosphonate
Quantity
30 g
Type
reactant
Reaction Step One
Name
thallium methoxide
Quantity
8.23 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[CH:2]([CH3:16])[CH2:3][CH2:4][CH2:5][C:6](F)(F)[C:7](=[O:13])CP(=O)([O-])[O-].C[O-:18].[Tl+]>ClCCl>[CH:16]12[CH2:2][CH2:3][CH2:4][CH:5]1[CH2:6][C:7](=[O:13])[O:18]2 |f:1.2|

Inputs

Step One
Name
compound ( 9-a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dimethyl-3,3-difluoro-2-oxoheptylphosphonate
Quantity
30 g
Type
reactant
Smiles
CC(CCCC(C(CP([O-])([O-])=O)=O)(F)F)C
Name
thallium methoxide
Quantity
8.23 mL
Type
reactant
Smiles
C[O-].[Tl+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product obtained by the conventional treatment of the reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified on silica gel column

Outcomes

Product
Name
Type
product
Smiles
C12OC(CC2CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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